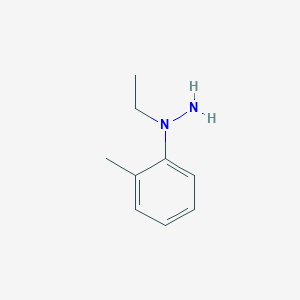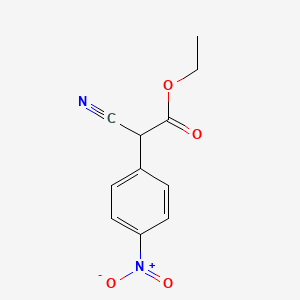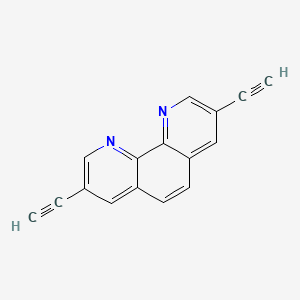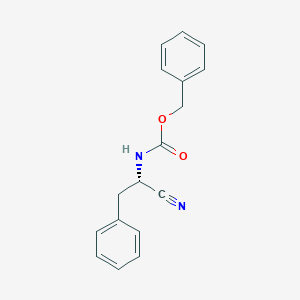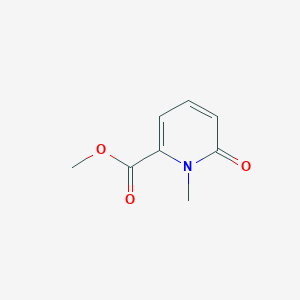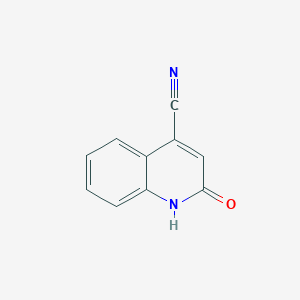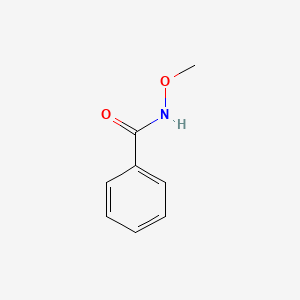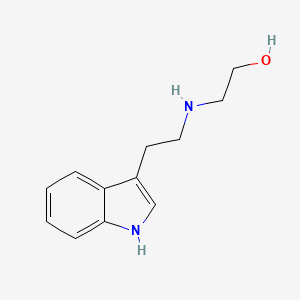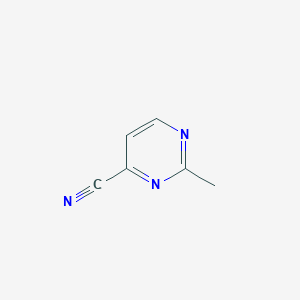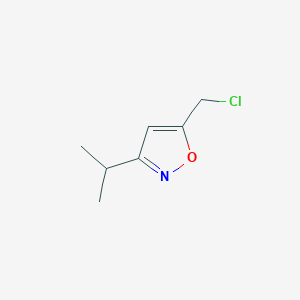
1-(Bromomethyl)-1-methylcyclopropane
Overview
Description
Synthesis Analysis
The synthesis pathway for “1-(Bromomethyl)-1-methylcyclopropane” involves the conversion of cyclopropane carboxylic acid to the corresponding alcohol via reduction, followed by bromination of the alcohol using N-bromosuccinimide (NBS) and subsequent deprotection of the resulting bromomethyl cyclopropane intermediate.
Chemical Reactions Analysis
“1-(Bromomethyl)-1-methylcyclopropane” has been used in a variety of scientific research applications, including the synthesis of cyclopropanes, the synthesis of heterocycles, and the synthesis of other organic compounds. It has also been used as an alkylating agent in peptide synthesis, as a reagent in the synthesis of amides, and as a catalyst for the synthesis of polymers.
Scientific Research Applications
Applications in Horticulture and Agriculture
Controlling Ripening and Senescence in Fruits and Vegetables : 1-Methylcyclopropene (1-MCP), a compound related to 1-(Bromomethyl)-1-methylcyclopropane, has been widely studied for its effects on fruits and vegetables. It acts as an inhibitor of ethylene perception, which is vital in the ripening and senescence processes of many agricultural products. The use of 1-MCP has demonstrated significant improvements in maintaining product quality, particularly in apples, and has potential commercial applications for other fruits and vegetables (Watkins, 2006).
Advancing Knowledge of Ethylene's Role in Plant Development : The research on 1-MCP has not only been limited to practical applications but also contributed to a deeper understanding of ethylene's role in plant ripening and development. This includes insights into ethylene-dependent and independent actions such as fruit softening, color formation, and aroma development (Perkins-Veazie & Blankenship, 2008).
Chemical and Biochemical Research
Electrochemical Carbonylation : Research on derivatives of 1-methylcyclopropane, such as 1-(Bromomethyl)-1-methylcyclopropane, includes studies in electrochemical carbonylation. This involves reactions with NiII ions and CO in specific solvent mixtures, leading to the formation of various stereochemical products. These reactions provide insights into the reactivity and potential applications of these cyclopropane derivatives in synthetic chemistry (Yanilkin et al., 1996).
Palladium-Catalyzed Ring Enlargement : Another significant application is in the field of organic synthesis, particularly in palladium-catalyzed reactions. Studies have shown that methylenecyclopropanes can be converted to cyclobutenes under specific conditions, which is a crucial reaction in organic chemistry and could have implications in the synthesis of various organic compounds (Shi, Liu & Tang, 2006).
Mechanism of Action
The mechanism of action of “1-(Bromomethyl)-1-methylcyclopropane” is believed to involve the formation of a cyclopropylmethyl bromide anion, which is stabilized by the presence of the methanol solvent. This anion then reacts with the substrate to form the desired product.
Safety and Hazards
properties
IUPAC Name |
1-(bromomethyl)-1-methylcyclopropane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9Br/c1-5(4-6)2-3-5/h2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVRZVAZKOTWIEC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC1)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90558909 | |
| Record name | 1-(Bromomethyl)-1-methylcyclopropane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90558909 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Bromomethyl)-1-methylcyclopropane | |
CAS RN |
42082-19-9 | |
| Record name | 1-(Bromomethyl)-1-methylcyclopropane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90558909 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




